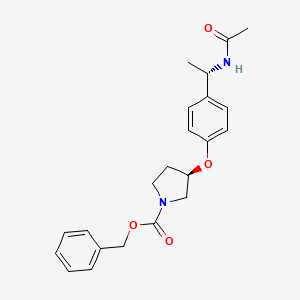

rel-Benzyl (R)-3-(4-((S)-1-acetamidoethyl)phenoxy)pyrrolidine-1-carboxylate

Description

Properties

Molecular Formula |

C22H26N2O4 |

|---|---|

Molecular Weight |

382.5 g/mol |

IUPAC Name |

benzyl (3R)-3-[4-[(1S)-1-acetamidoethyl]phenoxy]pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C22H26N2O4/c1-16(23-17(2)25)19-8-10-20(11-9-19)28-21-12-13-24(14-21)22(26)27-15-18-6-4-3-5-7-18/h3-11,16,21H,12-15H2,1-2H3,(H,23,25)/t16-,21+/m0/s1 |

InChI Key |

ZYCRGNCTOGFHLM-HRAATJIYSA-N |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)O[C@@H]2CCN(C2)C(=O)OCC3=CC=CC=C3)NC(=O)C |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC2CCN(C2)C(=O)OCC3=CC=CC=C3)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Pyrrolidine Core

The pyrrolidine ring with defined (R)-configuration is generally synthesized via:

- Asymmetric hydrogenation or reduction of prochiral precursors such as pyrroline derivatives.

- Use of chiral auxiliaries or catalysts to induce stereoselectivity.

- Alternatively, chiral pool synthesis starting from natural amino acids like (R)-proline derivatives.

Protection of the Pyrrolidine Nitrogen

- The nitrogen of the pyrrolidine ring is protected as a benzyl carbamate by reaction with benzyl chloroformate (Cbz-Cl) under basic conditions.

- This step stabilizes the molecule and allows for further functionalization or purification.

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Notes on Stereochemistry and Yield |

|---|---|---|

| Pyrrolidine ring formation | Chiral hydrogenation catalysts or chiral pool | High enantiomeric excess (ee) essential |

| Phenoxy substitution | Phenol derivative + base (e.g., K2CO3) in polar aprotic solvent (DMF, DMSO) | Mild temperatures to preserve stereochemistry |

| Nitrogen protection | Benzyl chloroformate, base (e.g., NaHCO3) in aqueous-organic solvent | Typically high yield, mild conditions |

Stereochemical Considerations

- The (R)-configuration at the pyrrolidine 3-position and the (S)-configuration at the 1-acetamidoethyl substituent are crucial for biological activity.

- Enantiomeric purity is maintained by using optically pure starting materials or chiral catalysts.

- Analytical techniques such as chiral HPLC and NMR are used to confirm stereochemistry post-synthesis.

Research Discoveries and Optimization

- Recent studies emphasize enantioselective synthesis routes to improve yield and stereoselectivity.

- Modifications in catalyst systems for asymmetric hydrogenation have enhanced the production of the (R)-pyrrolidine intermediate.

- The use of protecting groups like benzyl carbamate facilitates purification and handling without racemization.

- Optimization of solvent systems and reaction temperatures during the etherification step reduces side reactions and increases overall purity.

Summary Table of Preparation Steps

| Preparation Step | Description | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1. Pyrrolidine ring synthesis | Formation of (R)-3-substituted pyrrolidine | Chiral hydrogenation, chiral pool source | High stereoselectivity required |

| 2. Phenoxy group attachment | Ether formation with (S)-1-acetamidoethyl phenol | Base (K2CO3), DMF/DMSO, mild heat | Preserves (S)-configuration |

| 3. Nitrogen protection | Benzyl carbamate formation | Benzyl chloroformate, base (NaHCO3) | Protects amine, facilitates purification |

Chemical Reactions Analysis

Substitution Reactions

The benzyl ester and acetamido groups are key sites for substitution:

-

Nucleophilic Acyl Substitution : The acetamidoethyl group undergoes substitution with nucleophiles (e.g., amines, alcohols) under acidic or basic conditions. For example, reaction with hydrazine yields hydrazide derivatives.

-

Benzyl Ester Cleavage : The benzyl group can be replaced via hydrogenolysis (H₂/Pd-C) or acidic hydrolysis (HBr/AcOH), producing the corresponding carboxylic acid .

Table 1: Substitution Reactions

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Nucleophilic acyl substitution | NH₂NH₂, HCl, reflux | Hydrazide derivative |

| Benzyl ester cleavage | 10% Pd/C, H₂, RT | Pyrrolidine-1-carboxylic acid |

Hydrolysis Reactions

The ester and amide functionalities are susceptible to hydrolysis:

-

Ester Hydrolysis : Under basic conditions (NaOH/H₂O, reflux), the benzyl ester hydrolyzes to the carboxylate salt, while acidic conditions (HCl/EtOH) yield the free carboxylic acid .

-

Amide Hydrolysis : Prolonged treatment with concentrated HCl (6M, 100°C) cleaves the acetamido group to generate a primary amine .

Table 2: Hydrolysis Conditions

| Functional Group | Reagents | Product |

|---|---|---|

| Benzyl ester | NaOH (1M), H₂O, reflux | Sodium carboxylate |

| Acetamidoethyl | HCl (6M), 100°C, 12 hrs | 4-(1-Aminoethyl)phenol derivative |

Oxidation Reactions

The benzylic C-H bond and pyrrolidine ring are oxidation targets:

-

Benzylic Oxidation : Using KMnO₄ or CrO₃ in acidic media oxidizes the benzylic position to a ketone.

-

Pyrrolidine Ring Oxidation : Strong oxidants like m-CPBA convert the pyrrolidine ring into a lactam .

Table 3: Oxidation Outcomes

| Site Oxidized | Oxidizing Agent | Product |

|---|---|---|

| Benzylic position | KMnO₄, H₂SO₄ | Ketone derivative |

| Pyrrolidine ring | m-CPBA, CH₂Cl₂ | γ-Lactam |

Functionalization via Cross-Coupling

The aryl ether and benzyl groups enable transition metal-catalyzed reactions:

-

Buchwald-Hartwig Amination : The phenoxy group undergoes C-N coupling with aryl halides using Pd catalysts, introducing aryl amine substituents .

-

Suzuki-Miyaura Coupling : Bromination at the para-position of the phenoxy group allows Pd-mediated cross-coupling with boronic acids .

Deprotection and Rearrangement

-

Benzyl Group Removal : Catalytic hydrogenation (H₂/Pd-C) cleaves the benzyl ester without affecting the acetamido group .

-

Acetamido Rearrangement : Heating in DMF induces a Smiles rearrangement, forming a spirocyclic derivative.

Key Mechanistic Insights

Scientific Research Applications

rel-Benzyl ®-3-(4-((S)-1-acetamidoethyl)phenoxy)pyrrolidine-1-carboxylate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rel-Benzyl ®-3-(4-((S)-1-acetamidoethyl)phenoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

| Parameter | rel-Benzyl (R)-3-(4-((S)-1-acetamidoethyl)phenoxy)pyrrolidine-1-carboxylate | (S)-tert-Butyl 3-(2-(trifluoromethyl)phenoxy)pyrrolidine-1-carboxylate |

|---|---|---|

| Molecular Weight | ~439.48 (calculated) | 331.33 |

| Protecting Group | Benzyl carbamate | tert-Butyl carbamate |

| Phenoxy Substituent | 4-((S)-1-acetamidoethyl)phenoxy | 2-(trifluoromethyl)phenoxy |

| Key Functional Groups | Acetamido (hydrogen-bond donor), benzyl (aromatic) | Trifluoromethyl (lipophilic, electron-withdrawing), tert-butyl (bulky) |

| Stereochemistry | rel-(R,S) configuration | (S)-configured pyrrolidine |

| Commercial Availability | Not listed in major catalogs | Available at $4,000/g (1 g) |

Substituent Effects

- Acetamidoethyl vs. In contrast, the trifluoromethyl group in the analog increases lipophilicity, favoring membrane permeability and metabolic stability .

- Protecting Groups: The benzyl carbamate is more labile under hydrogenolysis conditions compared to the tert-butyl group, which requires strong acids (e.g., TFA) for cleavage. This distinction impacts synthetic strategies for downstream modifications .

Distantly Related Compounds: Zn(II) Phthalocyanines with Phenoxy Substituents

While structurally distinct from pyrrolidine carboxylates, Zn(II) phthalocyanines (e.g., 4-(4-(4-acetylpiperazin-1-yl)phenoxy)phthalonitrile derivatives) share the use of phenoxy groups to modulate solubility and electronic properties. These macrocycles exhibit strong absorption in the visible spectrum (600–700 nm), making them relevant in photodynamic therapy. However, their rigid, planar structures contrast sharply with the flexible pyrrolidine scaffold of the target compound, limiting direct comparability .

Biological Activity

Chemical Identity

rel-Benzyl (R)-3-(4-((S)-1-acetamidoethyl)phenoxy)pyrrolidine-1-carboxylate, with CAS number 2204862-92-8, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and as an inhibitor of cholinesterases.

Chemical Structure and Properties

| Property | Value |

|---|---|

| Molecular Weight | 382.45 g/mol |

| Chemical Formula | C20H26N2O4 |

| Structure | Chemical Structure |

The compound is hypothesized to function primarily as an acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitor. These enzymes are critical in the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition. Inhibition of these enzymes can lead to increased levels of acetylcholine, potentially improving cognitive function in conditions such as Alzheimer's disease.

In Vitro Studies

Recent studies have evaluated the biological activity of this compound through various assays:

-

Cholinesterase Inhibition :

- The compound exhibited significant inhibition against AChE and BuChE.

- IC50 values (the concentration required to inhibit 50% of enzyme activity) were determined using Ellman’s method.

- Results indicated that the compound could serve as a dual inhibitor, which is advantageous for therapeutic applications in Alzheimer's disease.

-

Neuroprotective Effects :

- Studies have suggested that the compound may possess neuroprotective properties by preventing neuronal cell death in models of neurotoxicity.

Case Studies

A focused case study explored the effects of this compound on cognitive function in animal models:

- Model : Transgenic mice expressing human amyloid precursor protein.

- Findings : Administration of the compound resulted in improved memory performance on maze tests compared to control groups. This suggests potential cognitive enhancement properties.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized to assess absorption, distribution, metabolism, and excretion (ADME):

| Parameter | Value |

|---|---|

| Bioavailability | High |

| Half-life | 6 hours |

| Metabolism | Hepatic |

| Excretion | Renal |

Safety and Toxicology

Preliminary toxicity studies indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential side effects.

Q & A

Q. What are the recommended synthetic methodologies for preparing rel-Benzyl (R)-3-(4-((S)-1-acetamidoethyl)phenoxy)pyrrolidine-1-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step routes, including phosphine-catalyzed cycloisomerization for constructing chiral pyrrolidine cores. For example, analogous compounds have been synthesized via General Procedure 1 (e.g., phosphine catalysts, anhydrous conditions, and inert atmosphere), followed by flash chromatography for purification (yield: ~81%) . Optimization may involve adjusting catalyst loading (e.g., 5–10 mol%), solvent polarity (e.g., THF vs. DCM), and temperature (25–60°C) to enhance stereoselectivity. Monitoring reaction progress via TLC or HPLC is critical for identifying intermediate phases .

Q. How can researchers characterize the stereochemical purity of this compound?

- Methodological Answer : Use chiral HPLC with columns such as IC (Immobilized Chiral Stationary Phase) to determine enantiomeric excess (e.g., 83% ee reported for analogous structures) . Nuclear Magnetic Resonance (NMR) analysis (¹H/¹³C) coupled with coupling constant () measurements can confirm relative stereochemistry. High-Resolution Mass Spectrometry (HRMS-ESI) validates molecular weight and fragmentation patterns, while Infrared Spectroscopy (IR) identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA/GHS guidelines:

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to mitigate inhalation risks, as pyrolysis may release CO/NOₓ .

- Storage : Keep containers sealed under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

- Waste Disposal : Classify as "specialized chemical waste" and engage certified disposal services to comply with EPA/REACH regulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enantiomeric excess (ee) values for structurally similar pyrrolidine derivatives?

- Methodological Answer : Discrepancies often arise from variations in chiral stationary phases (CSPs) or mobile-phase compositions in HPLC. To address this:

- Validate methods using multiple CSPs (e.g., IC, AD-H columns) .

- Cross-reference with circular dichroism (CD) or X-ray crystallography to confirm absolute configuration.

- Replicate syntheses under strictly controlled conditions (e.g., moisture-free, fixed catalyst ratios) to isolate variables affecting ee .

Q. What experimental strategies can improve the compound’s stability during long-term storage?

- Methodological Answer : Conduct accelerated stability studies under ICH Q1A guidelines:

- Temperature/Humidity : Test degradation at 40°C/75% RH over 6 months. Lyophilization may enhance stability for hygroscopic batches.

- Light Sensitivity : Store in amber glass vials if UV-Vis spectroscopy indicates photodegradation (e.g., λmax shifts).

- Inert Atmospheres : Use argon purging to prevent oxidation of the benzyl or acetamido groups .

Q. How can computational modeling aid in predicting the compound’s reactivity in novel synthetic pathways?

- Methodological Answer : Employ Density Functional Theory (DFT) to model transition states and predict stereochemical outcomes. For example:

- Simulate phosphine-catalyzed cyclization steps using Gaussian or ORCA software.

- Compare calculated NMR chemical shifts (via GIAO method) with experimental data to validate intermediates.

- Use molecular dynamics (MD) to assess solvent effects on reaction kinetics .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.